3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
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Overview
Description
3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a purine core with an imidazolidine ring, along with butenyl and dimethylphenyl substituents. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is modified through nucleophilic substitution reactions.
Introduction of the Imidazolidine Ring: This step involves cyclization reactions, often using reagents like ethylenediamine under acidic or basic conditions to form the imidazolidine ring.
Attachment of the Butenyl and Dimethylphenyl Groups: These groups are introduced through alkylation or acylation reactions. The butenyl group can be added via a Wittig reaction, while the dimethylphenyl group might be introduced through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the imidazolidine ring or the purine core, potentially yielding dihydro or tetrahydro derivatives.
Substitution: The aromatic dimethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidative cleavage.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Friedel-Crafts reagents such as aluminum chloride (AlCl3) for alkylation or acylation reactions.
Major Products
Epoxides: From oxidation of the butenyl group.
Aldehydes: From oxidative cleavage of the butenyl group.
Hydro derivatives: From reduction reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials or catalysts.
Biology
Biologically, the compound’s purine core suggests potential interactions with nucleic acids or enzymes involved in purine metabolism. This makes it a candidate for studying biochemical pathways or developing new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural similarity to known bioactive molecules might allow it to act as an inhibitor or modulator of specific biological targets, such as enzymes or receptors.
Industry
Industrially, the compound might be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to undergo various chemical reactions and form stable structures.
Mechanism of Action
The mechanism of action for 3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione likely involves interactions with specific molecular targets. These could include:
Enzymes: The compound might inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Nucleic Acids: The purine core might allow it to intercalate into DNA or RNA, affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A bronchodilator used in respiratory diseases.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets 3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione apart is its combination of a purine core with an imidazolidine ring and unique substituents. This structural complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(E)-but-2-enyl]-6-(2,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-6-9-25-18(26)16-17(22(4)20(25)27)21-19-23(10-11-24(16)19)15-12-13(2)7-8-14(15)3/h5-8,12H,9-11H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZBKISGWSJBBK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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